2-ethyl-1-(3-phenoxybenzyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1-[(3-phenoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-2-18-10-6-7-14-21(18)16-17-9-8-13-20(15-17)22-19-11-4-3-5-12-19/h3-5,8-9,11-13,15,18H,2,6-7,10,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYKKYHKDXTEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Ethyl 1 3 Phenoxybenzyl Piperidine
Retrosynthetic Analysis of the 2-ethyl-1-(3-phenoxybenzyl)piperidine Scaffold
A retrosynthetic analysis of this compound logically disconnects the molecule at its key functional group linkages. The most apparent disconnection is at the C-N bond of the tertiary amine, which simplifies the target molecule into two primary synthons: a 2-ethylpiperidine (B74283) nucleus and a 3-phenoxybenzyl electrophile. This is a standard and reliable disconnection strategy for N-alkylated amines. amazonaws.com
Disconnection 1 (C-N Bond): This primary disconnection breaks the bond between the piperidine (B6355638) nitrogen and the benzylic carbon. This leads to 2-ethylpiperidine and a suitable 3-phenoxybenzyl derivative, such as 3-phenoxybenzyl bromide or 3-phenoxybenzaldehyde (B142659). The forward reaction would be an N-alkylation or a reductive amination, respectively.
Disconnection 2 (Piperidine Ring): The 2-ethylpiperidine scaffold can be further deconstructed. A common approach for synthesizing 2-substituted piperidines involves the cyclization of an open-chain precursor. acs.org This could be a 1,5-amino alcohol, a 1,5-amino halide, or a related bifunctional compound. For instance, retrosynthetic cleavage of the C2-N and C6-C5 bonds could lead back to a δ-amino ketone or a related precursor suitable for reductive amination or other cyclization strategies.
Disconnection 3 (C-C Bond): The ethyl group at the C-2 position can be disconnected, suggesting its introduction via the reaction of a suitable nucleophile (e.g., an ethyl Grignard reagent) with an electrophilic piperidine precursor, such as a cyclic imine or an N-acylpyridinium salt.
This analysis highlights that the synthesis can be approached in a convergent manner, where the substituted piperidine ring and the benzyl (B1604629) side chain are prepared separately and then coupled, or in a more linear fashion where the substituents are introduced sequentially onto a pre-formed ring or during its construction.
Classical and Modern Approaches to Piperidine Ring Synthesis
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. ajchem-a.com These range from classical cyclization reactions to modern, highly efficient multi-component strategies.
Reductive Amination Protocols
Intramolecular reductive amination is a powerful method for constructing the piperidine ring. This strategy typically involves the cyclization of a linear substrate containing both a ketone and an amine functionality (or a precursor like a nitro group or azide). The resulting cyclic imine or enamine intermediate is then reduced in situ to afford the piperidine.
A key precursor for this approach would be a 7-amino-nonan-3-one derivative. The reduction can be achieved using various reagents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. Diastereoselective reductions can be achieved by employing specific reducing agents or catalysts. ajchem-a.com
Cyclization Reactions for Piperidine Formation
Aside from reductive amination, direct intramolecular cyclization reactions are frequently employed. A prominent example involves the cyclization of ω-haloamines. For instance, a 1-amino-5-halopentane derivative can undergo intramolecular nucleophilic substitution to form the piperidine ring.
Recent advancements have introduced biocatalytic methods that offer high enantioselectivity. Transaminases, for example, can be used to convert ω-chloroketones into chiral amino ketones, which then cyclize to form enantiomerically enriched 2-substituted piperidines. acs.org This enzymatic approach provides access to both (R) and (S) enantiomers with high stereopurity. acs.org Another strategy is the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone, which can yield polysubstituted N-hydroxypiperidines diastereoselectively. ajchem-a.com
| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Outcome |
| Intramolecular SN2 | ω-Amino Halide | Base | Racemic or Chiral Piperidine |
| Biocatalytic Cyclization | ω-Chloroketone | Transaminase (TA) | Enantiopure 2-Substituted Piperidine acs.org |
| Reductive Cyclization | 1,5-Diketone Monoxime | NaBH₃CN | Diastereoselective N-Hydroxypiperidine ajchem-a.com |
Multi-Component Reactions for Scaffold Construction
Multi-component reactions (MCRs) offer a highly efficient route to complex piperidine structures by combining three or more starting materials in a single synthetic operation. ajchem-a.com These reactions are prized for their atom economy and operational simplicity. The synthesis of highly substituted piperidines can be achieved through one-pot reactions, for example, by reacting an aromatic aldehyde, an amine, and a β-ketoester, often under catalytic conditions. While direct synthesis of the specific this compound via an MCR might be complex, these methods are invaluable for creating diverse libraries of substituted piperidines for further functionalization. ajchem-a.com
Introduction of the 2-Ethyl Moiety: Stereoselective and Regioselective Considerations
The precise placement of the ethyl group at the C-2 position is a critical step that requires careful control of regioselectivity and, for chiral synthesis, stereoselectivity.
Regioselectivity: One common strategy to ensure C-2 substitution is to start with a piperidine precursor that has a reactive site at the desired position. For example, the alkylation of the enamine or enolate derived from a piperidone can be used, although this often leads to a mixture of products. A more controlled approach involves the generation of Δ¹-piperideine, an enamine that can be regioselectively alkylated at the C-3 position. odu.edu For C-2 substitution, methods often rely on the addition of an ethyl nucleophile (e.g., ethylmagnesium bromide or ethyllithium) to a cyclic imine or a related electrophile.
Stereoselectivity: Achieving high stereoselectivity is a significant challenge in modern organic synthesis. Several advanced methods are available:
Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can direct the incoming ethyl group to one face of the molecule, leading to a diastereoselective addition. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals (e.g., Palladium, Iridium), can facilitate the asymmetric hydrogenation of a 2-ethyl-dihydropyridine or the asymmetric alkylation of a piperidine precursor. researchgate.net
Substrate Control: As mentioned, biocatalytic methods using enzymes like transaminases can set the stereocenter during the ring-closing step, providing excellent enantiomeric excess (>99.5% ee in some cases). acs.org Another approach involves using specific reducing agents to control the diastereoselectivity of the reduction of an N-sulfinyl-ketimine precursor; for instance, using DIBAL-H can favor one diastereomer, while L-Selectride may favor the other. google.com
| Method | Key Reagent/Strategy | Stereochemical Control | Typical Outcome |
| Grignard Addition to Imine | EtMgBr + N-Sulfinyl Imine | Substrate Control (Sulfinyl Group) | High Diastereoselectivity (e.g., 99:1 dr) google.com |
| Biocatalytic Synthesis | ω-Chloroketone + Transaminase | Enzyme-controlled cyclization | High Enantioselectivity (>99.5% ee) acs.org |
| Asymmetric Hydrogenation | Chiral Iridium or Palladium Catalyst | Catalytic Asymmetric Induction | High Enantioselectivity (up to 93% ee) researchgate.net |
Integration of the 3-Phenoxybenzyl Substituent: Coupling Chemistries
The final step in the convergent synthesis is the attachment of the 3-phenoxybenzyl group to the nitrogen atom of the 2-ethylpiperidine ring. This is typically accomplished through one of two primary methods:
N-Alkylation: This is a classical nucleophilic substitution reaction where the secondary amine of 2-ethylpiperidine acts as a nucleophile, attacking an electrophilic 3-phenoxybenzyl halide (e.g., 3-phenoxybenzyl chloride or bromide). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), and solvents like acetonitrile (B52724), DMF, or ethanol (B145695) are often used. researchgate.netchemicalforums.com To avoid side reactions, such as over-alkylation, the alkylating agent can be added slowly to the reaction mixture. researchgate.net
Reductive Amination: An alternative route is the reductive amination of 3-phenoxybenzaldehyde with 2-ethylpiperidine. The aldehyde and amine first react to form an iminium ion intermediate, which is then reduced in situ to the final tertiary amine. This method avoids the use of potentially harsh alkylating agents. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation, as they are selective for the iminium ion over the aldehyde. sciencemadness.org
| Coupling Method | Reagents | Solvent | Key Features |
| N-Alkylation | 2-Ethylpiperidine, 3-Phenoxybenzyl Halide, K₂CO₃/Et₃N | Acetonitrile, DMF | Standard, reliable method. researchgate.netchemicalforums.com |
| Reductive Amination | 2-Ethylpiperidine, 3-Phenoxybenzaldehyde, NaBH(OAc)₃ | Dichloroethane (DCE), THF | Mild conditions, avoids halide reagents. sciencemadness.org |
Optimization of Synthetic Routes for Efficiency and Yield
The primary route for synthesizing this compound is through the N-alkylation of 2-ethylpiperidine with a suitable 3-phenoxybenzyl halide, typically 3-phenoxybenzyl chloride or bromide. This reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon of the 3-phenoxybenzyl halide. To achieve high efficiency and yield, careful optimization of catalysts and reaction conditions is paramount.
While the N-alkylation of amines can sometimes proceed without a catalyst, the use of a base is standard practice to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. The choice of base is critical and can significantly influence the reaction rate and yield.
Commonly employed bases for such N-alkylation reactions include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or stronger bases such as sodium hydride (NaH) when the amine is less reactive. researchgate.net For the synthesis of this compound, potassium carbonate is a practical and effective choice, offering a good balance of reactivity and handling safety.
Phase-transfer catalysts (PTCs) can also be instrumental in reactions involving a solid base (like K₂CO₃) and an organic liquid phase. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitate the transfer of the base into the organic phase, thereby accelerating the reaction. The development of more efficient PTCs remains an area of interest for optimizing piperidine alkylations.
The table below summarizes typical catalysts and their roles in the synthesis of N-alkylated piperidines, applicable to the synthesis of this compound.
| Catalyst/Base | Type | Role in Reaction | Typical Solvents |
| Potassium Carbonate | Inorganic Base | Neutralizes the hydrogen halide byproduct (e.g., HCl), preventing the protonation of the 2-ethylpiperidine and driving the reaction to completion. | Acetonitrile, DMF |
| Sodium Hydride | Strong Base | Deprotonates the 2-ethylpiperidine to form a more nucleophilic piperidide anion, leading to a faster reaction. Used for less reactive alkylating agents or when higher reactivity is needed. | DMF, THF |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | Facilitates the reaction between the solid inorganic base and the organic reactants by transferring the carbonate anion into the organic phase, thus increasing the reaction rate. | Toluene, Acetonitrile |
The optimization of reaction conditions is a multifaceted endeavor that involves a careful balance of temperature, solvent, and reactant concentrations to maximize yield and minimize reaction time and byproducts.
Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities through side reactions. For the N-alkylation of 2-ethylpiperidine with 3-phenoxybenzyl chloride, a moderate temperature range of 60-80 °C is often optimal when using a base like potassium carbonate in a solvent such as acetonitrile.
Solvent: The choice of solvent is crucial as it must dissolve the reactants and facilitate the reaction. Polar aprotic solvents like acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are commonly used for N-alkylation reactions. researchgate.net Acetonitrile is often preferred due to its lower boiling point, which simplifies its removal after the reaction.
Process Intensification: In the context of industrial production, process intensification strategies are employed to make the synthesis more efficient, safer, and more environmentally friendly. For the synthesis of this compound, this could involve:
Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer significant advantages. Flow reactors provide better heat and mass transfer, allowing for more precise control over reaction conditions and potentially higher yields and purity. This approach can also enhance safety by minimizing the volume of hazardous materials at any given time.
High-Concentration Reactions: Increasing the concentration of reactants reduces the amount of solvent required, leading to a smaller reactor volume, lower energy consumption for heating and cooling, and reduced waste generation. However, this requires careful management of heat generated during the reaction.
The following table outlines the impact of tuning various reaction conditions on the synthesis of this compound.
| Parameter | Condition Range | Impact on Yield and Efficiency |
| Temperature | 40 - 100 °C | Increasing temperature generally accelerates the reaction, but temperatures above 80°C may lead to increased byproduct formation, thus lowering the overall yield. |
| Solvent Polarity | Acetonitrile, DMF, Toluene | Polar aprotic solvents like Acetonitrile and DMF are generally more effective as they can dissolve the reactants and stabilize the transition state. |
| Reactant Molar Ratio | 1:1 to 1:1.2 (2-ethylpiperidine:halide) | A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess can lead to purification challenges. |
| Base Stoichiometry | 1.5 - 2.5 equivalents | A sufficient excess of base is required to neutralize the acid formed and maintain a basic environment to ensure the amine remains deprotonated and reactive. |
By systematically developing more active and selective catalysts and fine-tuning reaction conditions, often through process intensification strategies, the synthesis of this compound can be made more efficient and economically viable for various applications.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Structural Elucidation Techniques for 2-ethyl-1-(3-phenoxybenzyl)piperidine and Intermediates
The unambiguous determination of the chemical structure of this compound and its synthetic precursors, such as 2-ethylpiperidine (B74283) and 3-phenoxybenzyl bromide, relies on the synergistic use of several spectroscopic methods.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of this compound by providing detailed information about the chemical environment, connectivity, and stereochemical arrangement of its constituent atoms. Both ¹H and ¹³C NMR are fundamental to this process.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons of the 2-ethylpiperidine and 3-phenoxybenzyl moieties. The presence of a chiral center at the C2 position of the piperidine (B6355638) ring renders the benzylic methylene (B1212753) protons diastereotopic, meaning they are chemically non-equivalent and should appear as a pair of doublets (an AB quartet) rather than a single peak. researchgate.net The chemical shifts of these protons are influenced by the anisotropic effect of the adjacent aromatic ring and the nitrogen atom. Protons on the piperidine ring will display complex splitting patterns due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature (aliphatic, aromatic, attached to heteroatoms). The carbon atoms of the piperidine ring, the ethyl group, and the phenoxybenzyl group will resonate at characteristic chemical shifts. The carbons of the piperidine ring are influenced by the N-substitution, with C2 and C6 appearing at a different chemical shift than C3, C4, and C5. researchgate.net The chemical shifts of the aromatic carbons can be predicted based on the substitution pattern of the phenoxy and benzyl (B1604629) rings.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Benzylic CH₂ | 3.2 - 3.8 (AB quartet) researchgate.net | ~60-65 |
| Phenoxy Aromatic Protons | 6.8 - 7.4 (multiplet) | ~115-160 |
| Benzyl Aromatic Protons | 6.8 - 7.4 (multiplet) | ~120-140 |
| Piperidine Ring Protons | 1.2 - 3.0 (complex multiplets) | ~24-55 rsc.org |
| Ethyl Group CH₂ | 1.3 - 1.7 (multiplet) | ~25-30 |
| Ethyl Group CH₃ | 0.8 - 1.0 (triplet) | ~10-15 |
Note: The predicted chemical shifts are based on data from analogous N-benzylpiperidine derivatives and general principles of NMR spectroscopy. researchgate.netrsc.orgchemicalbook.comresearchgate.netorganicchemistrydata.orghmdb.ca
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds within its structure. The C-O-C stretching of the phenoxy ether group typically appears as two strong bands around 1250 cm⁻¹ and 1050 cm⁻¹. libretexts.orgpressbooks.pub The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and ethyl groups appear just below 3000 cm⁻¹. vscht.cz The C-N stretching of the tertiary amine in the piperidine ring is expected in the region of 1250-1020 cm⁻¹. orgchemboulder.com
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 vscht.cz |
| Aliphatic C-H Stretch | 3000 - 2850 vscht.cz |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Ether Stretch | 1260 - 1200 and 1075 - 1020 libretexts.orgquimicaorganica.org |
| C-N Stretch (tertiary amine) | 1250 - 1020 orgchemboulder.com |
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for confirming the C-C backbone of the aromatic rings and the aliphatic portions of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.
For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern is expected to be characteristic of N-benzylpiperidine derivatives. A common fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a substituted benzyl cation. oregonstate.edu Another characteristic fragmentation is the α-cleavage of the piperidine ring, resulting in the loss of the ethyl group. The phenoxy group can also lead to characteristic fragments.
Expected Fragmentation Pattern:
Molecular Ion Peak [M]⁺: Confirms the molecular weight.
Benzylic Cleavage: Formation of the 3-phenoxybenzyl cation or a tropylium-like ion.
Piperidine Ring Fragmentation: α-cleavage leading to the loss of the ethyl group or other ring fragments.
Phenoxy Group Fragmentation: Cleavage of the ether linkage.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine the relative and absolute stereochemistry of the chiral centers, provided a suitable single crystal can be obtained. researchgate.netnih.govvensel.org
The crystal structure would reveal the conformation of the piperidine ring (typically a chair conformation), the orientation of the ethyl and 3-phenoxybenzyl substituents, and the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. researchgate.netwhiterose.ac.uk
Purity Assessment and Stereochemical Characterization
Due to the presence of a chiral center at the C2 position of the piperidine ring, this compound can exist as a pair of enantiomers ((R)- and (S)-isomers). The synthesis of this compound can also potentially lead to diastereomeric impurities if not controlled. Therefore, the assessment of enantiomeric and diastereomeric purity is crucial.
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity
Chiral chromatography is the primary method for separating and quantifying the stereoisomers of a chiral compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose. csfarmacie.czresearchgate.net
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to their separation. csfarmacie.czresearchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds, including those with piperidine scaffolds. nih.gov The separation of the enantiomers of this compound would allow for the determination of the enantiomeric excess (ee) of a given sample. researchgate.net
Chiral GC: For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase. acs.org Derivatization of the analyte may sometimes be necessary to improve its volatility and chromatographic behavior. The separation of the enantiomers of 2-ethylpiperidine, a precursor, has been demonstrated using GC. acs.org This technique would also be suitable for the analysis of the final product to determine its enantiomeric and diastereomeric purity. nih.govgoogle.com
Quantitative NMR (qNMR) for Purity and Content Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity and content of chemical compounds without the need for a specific reference standard of the analyte itself. uva.nlsigmaaldrich.com Its utility is rooted in the direct proportionality between the integral of a nuclear magnetic resonance signal and the number of nuclei contributing to that signal. researchgate.net This section details the application of ¹H qNMR for the purity and content analysis of this compound.
The fundamental principle of qNMR involves comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. bipm.orgox.ac.uk The purity of the analyte can then be calculated using the following equation bipm.org:
Purityanalyte = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (Manalyte / Mstandard) * (mstandard / manalyte) * Puritystandard
Where:
I = Integral of the resonance signal
N = Number of protons generating the signal
M = Molar mass
m = Mass
Purity = Purity of the standard
Selection of Internal Standard:
The choice of an appropriate internal standard is critical for the accuracy and reliability of the qNMR measurement. resolvemass.ca An ideal internal standard should possess the following characteristics researchgate.netresolvemass.ca:
High purity (certified and traceable)
Chemical stability and inertness towards the analyte and solvent
Good solubility in the chosen deuterated solvent
Simple NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or solvent resolvemass.ca
A molar mass comparable to the analyte to minimize weighing errors
For the analysis of this compound, which has aromatic protons from the phenoxybenzyl group and aliphatic protons from the piperidine and ethyl groups, a suitable internal standard must have signals in a clear region of the spectrum. Given the expected chemical shifts for the analyte, potential internal standards could include those with signals in the downfield aromatic region or the upfield aliphatic region, away from the complex multiplets of the analyte.
Considering solubility in common deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), several certified reference materials could be considered. researchgate.nettum.de For instance, 1,4-dinitrobenzene (B86053) could be a suitable candidate, as its aromatic proton signal appears at a distinct downfield chemical shift (around 8.4 ppm) in many solvents, which is unlikely to overlap with the phenoxybenzyl protons of the analyte. researchgate.net Another option could be dimethyl sulfone, which provides a sharp singlet in the aliphatic region. resolvemass.ca
Experimental Considerations:
For accurate quantification, several experimental parameters must be carefully controlled ox.ac.uk:
Sample Preparation: Accurately weighed amounts of this compound and the chosen internal standard are dissolved in a known volume of a suitable deuterated solvent. sigmaaldrich.com The use of an analytical balance is crucial for minimizing weighing errors.
Spectrometer Setup: The NMR experiments should be conducted on a high-field spectrometer to achieve optimal signal dispersion and resolution.
Relaxation Delay (d1): A sufficient relaxation delay (at least 5 times the longest spin-lattice relaxation time, T₁, of the signals of interest) must be applied between scans to ensure complete relaxation of all nuclei. ox.ac.uk This is critical for obtaining signals with intensities that are directly proportional to the number of nuclei.
Pulse Angle: A 90° pulse angle is typically used to maximize the signal.
Data Processing: The acquired Free Induction Decay (FID) is processed with appropriate Fourier transformation and phase correction. The baseline of the resulting spectrum must be carefully corrected to ensure accurate integration of the signals.
Hypothetical ¹H qNMR Analysis Data:
The following table presents hypothetical data from a qNMR experiment to determine the purity of a batch of this compound using 1,4-dinitrobenzene as the internal standard. The analysis is assumed to be performed in CDCl₃. The characteristic signals chosen for integration would be a well-resolved aromatic proton from the phenoxybenzyl group for the analyte and the singlet from the aromatic protons of the internal standard.
| Parameter | Analyte (this compound) | Internal Standard (1,4-Dinitrobenzene) |
| Mass (m) | 25.10 mg | 10.50 mg |
| Molar Mass (M) | 309.44 g/mol | 168.11 g/mol |
| Selected Signal (δ) | ~7.3 ppm (Aromatic CH) | ~8.4 ppm (Aromatic CH) |
| Number of Protons (N) | 1 | 4 |
| Integral Value (I) | 1.05 | 1.00 |
| Purity (P) | To be determined | 99.95% |
Based on this hypothetical data, the purity of this compound would be calculated. This method provides a direct and accurate measurement of the compound's purity, which is essential for its characterization and quality control.
Preclinical Pharmacological Profile of this compound
A comprehensive review of the methodologies used to determine the pharmacological targets and mechanisms of action for novel piperidine-based compounds.
While specific preclinical data for the compound this compound is not extensively available in public-domain research, its structural components—a piperidine ring, an ethyl group, and a phenoxybenzyl moiety—place it within a class of compounds that have been subject to rigorous pharmacological investigation. The following sections outline the established preclinical research framework that would be employed to identify and characterize the pharmacological activity of this compound, with illustrative examples drawn from structurally related piperidine derivatives.
Pharmacological Target Identification and Mechanistic Elucidation Preclinical Research
Neurotransmitter Transporter Interaction Studies
Piperidine moieties are integral to the structure of numerous compounds that exhibit high affinity for neurotransmitter transporters. Research into piperidine analogues has frequently centered on their interaction with the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).
Structure-activity relationship (SAR) studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines have demonstrated that modifications to the N-substituent can significantly influence binding affinity and selectivity for DAT. For example, the introduction of a 2-naphthylmethyl group at the nitrogen atom resulted in a compound with a subnanomolar affinity (Kᵢ = 0.7 nM) for DAT and considerable selectivity over SERT (SERT/DAT = 323). nih.gov This highlights the critical role of the substituent at the 1-position of the piperidine ring in determining transporter interaction.
Furthermore, research on piperidine derivatives analogous to GBR 12909, a well-known DAT inhibitor, has shown that many of these derivatives are potent and selective for DAT. researchgate.net For instance, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine was identified as a highly potent and selective DAT blocker. nih.gov These findings suggest that the 1-benzylpiperidine (B1218667) core, which shares structural similarities with the 1-(3-phenoxybenzyl)piperidine (B5848981) scaffold of the title compound, is conducive to high-affinity DAT binding.
The inhibitory potential of various piperidine derivatives on neurotransmitter transporters is often quantified by their inhibition constants (Kᵢ). While specific data for this compound is unavailable, the following table presents data for related piperidine compounds to illustrate the range of affinities observed in this class.
| Compound | Transporter | Kᵢ (nM) | Selectivity (SERT/DAT) |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | 323 |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | DAT | - | 49 |
Data sourced from studies on analogous piperidine compounds and does not represent the specific activity of this compound.
Ion Channel Modulation Investigations
The piperidine scaffold is also present in molecules known to modulate the activity of various ion channels. nih.gov These channels are crucial for regulating cellular excitability and signaling.
One area of investigation has been the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in pain and inflammation. Studies have identified a class of piperidine carboxamides as potent agonists of human TRPA1. The interaction is believed to occur at a hydrophobic binding site at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments. nih.gov The stereochemistry of the piperidine ring was found to be a critical determinant of potency, indicating a specific interaction with the channel. nih.gov
Voltage-gated sodium channels (Naᵥ) are another potential target for piperidine-containing compounds. nih.gov For example, the piperidine derivative picaridin has been shown to stimulate both the transient (INa(T)) and late (INa(L)) components of the sodium current. nih.gov This modulation can significantly alter neuronal excitability.
The table below summarizes the effects of certain piperidine derivatives on different ion channels. It is important to note that this data is for related compounds and not for this compound itself.
| Compound | Ion Channel | Effect | EC₅₀/IC₅₀ |
| Piperidine Carboxamides | TRPA1 | Agonist | 6.5 nM (PIPC1) |
| Picaridin | Naᵥ | Stimulatory | - |
This data is illustrative and derived from research on other piperidine-containing molecules.
Investigation of Intracellular Signaling Pathways Modulated by the Compound
The biological effects of many compounds are mediated through the modulation of intracellular signaling pathways. Piperine and other piperidine derivatives have been reported to influence several key signaling cascades, often in the context of anticancer research. nih.govresearchgate.net
Pathways such as the nuclear factor-kappa B (NF-κB) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways are among those reportedly modulated by piperidine-containing molecules. nih.govresearchgate.net The activation or inhibition of these pathways can lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and apoptosis. researchgate.net For instance, some piperidine derivatives have been shown to inhibit the activation of IκB kinase (IKK), a critical component in the NF-κB pathway. mdpi.com
Moreover, some piperidine derivatives have been found to activate mitofusins, which are key proteins involved in mitochondrial fusion and transport. mdpi.com This suggests a potential role in modulating mitochondrial dynamics and cellular metabolism.
While direct evidence for this compound is lacking, the known interactions of related compounds with these fundamental cellular pathways suggest potential areas for future investigation.
In Vitro Pharmacological Investigations of 2 Ethyl 1 3 Phenoxybenzyl Piperidine
Cell-Based Functional Assays
Cell-based assays are crucial tools in drug discovery and pharmacology for determining the biological activity of a compound in a cellular context. These assays can provide insights into a compound's mechanism of action, its potential therapeutic effects, and its cellular toxicity.
Reporter Gene Assays for Receptor Activation/Inhibition
Reporter gene assays are a common method to study receptor activation or inhibition. In these assays, a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a specific DNA response element. If a compound activates a receptor that binds to this response element, the reporter gene is expressed, producing a measurable signal. This allows for the screening of compounds that can modulate receptor activity.
A thorough search of scientific databases yielded no specific studies that have employed reporter gene assays to evaluate the activity of 2-ethyl-1-(3-phenoxybenzyl)piperidine on any receptor.
Cell Proliferation and Viability Assays (e.g., anticancer potential)
To assess the potential of a compound to inhibit cancer cell growth, researchers utilize cell proliferation and viability assays. These assays, such as the MTT or MTS assay, measure the metabolic activity of cells, which correlates with the number of viable cells. A reduction in cell viability upon treatment with a compound may indicate cytotoxic or cytostatic effects, suggesting potential anticancer properties. While many piperidine (B6355638) derivatives have been evaluated for their anticancer potential, no such data has been published for this compound.
Apoptosis and Necrosis Pathway Analysis in Cellular Models
Compounds that reduce cell viability are often further investigated to determine the mechanism of cell death, such as apoptosis (programmed cell death) or necrosis. Techniques like flow cytometry with specific staining (e.g., Annexin V/Propidium Iodide) can distinguish between these pathways. Analysis of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family, can further elucidate the compound's mechanism of action. There are currently no published studies detailing the effects of this compound on apoptosis or necrosis pathways in any cellular model.
Antimicrobial Efficacy Assessments in Research Settings
The investigation of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The piperidine nucleus is a feature of various compounds with known antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Determinations
A standard method to quantify the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. This value is a key indicator of a compound's potency against specific bacterial or fungal strains. No studies reporting the MIC values of this compound against any microbial species are available in the scientific literature.
Time-Kill Kinetic Studies
Time-kill kinetic studies provide more detailed information about the antimicrobial activity of a compound over time. These assays measure the rate at which a compound kills a microbial population and can help to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. Such studies are crucial for understanding the pharmacodynamics of a potential new antibiotic. However, no time-kill kinetic data for this compound has been published.
Anti-inflammatory Cellular Model Studies
No studies detailing the in vitro anti-inflammatory effects of this compound in cellular models have been identified in the public domain. Research on other piperidine derivatives has explored their potential as anti-inflammatory agents. For instance, a series of benzophenone-N-ethyl piperidine ether analogues were synthesized and evaluated for their anti-inflammatory properties. nih.gov These studies, however, are not directly applicable to this compound due to structural differences.
Neuroprotection Studies in Relevant Cell Lines
There is currently no available research on the neuroprotective properties of this compound in relevant cell lines. While the broader class of piperidine-containing compounds has been investigated for various effects on the central nervous system, specific data for this compound is absent.
Assessment of Antitubercular Activity in In Vitro Models
No in vitro studies assessing the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains have been reported in the available scientific literature. While other nitrogen-containing heterocycles and piperidine derivatives have been a subject of interest in the search for new antitubercular agents, specific data for this compound is not available. nih.govmdpi.com
Preclinical in Vivo Efficacy Models of 2 Ethyl 1 3 Phenoxybenzyl Piperidine
General Considerations for Preclinical Animal Models
Preclinical in vivo efficacy studies are a cornerstone of modern drug discovery, providing essential evidence for the 'proof-of-concept' of a new chemical entity's therapeutic potential before it can proceed to human clinical trials. nih.gov These studies utilize animal models to investigate a compound's effectiveness in a living organism, which is a critical step for regulatory approval. nih.govmurigenics.com The primary goal is to assess how a drug candidate interacts with complex biological systems to produce a desired therapeutic effect. nih.gov
The selection of an appropriate animal model is paramount and depends on the specific research question and the therapeutic area of interest. nih.gov Models can range from standard laboratory species to genetically modified animals that are bred to mimic specific human diseases. murigenics.com Key considerations in the design of these studies include the use of appropriate controls, defining clear hypotheses, determining the necessary sample size for statistical power, and selecting relevant outcome measures. nih.gov The overarching aim is to generate robust, reproducible, and transparent data that can reliably inform the decision-making process for advancing a compound into clinical development. nih.govnih.gov While indispensable, it is also acknowledged that animal models have limitations and that the translation of findings from preclinical to clinical settings can be challenging. murigenics.com
A thorough review of the scientific literature did not yield specific preclinical in vivo efficacy data for the compound 2-ethyl-1-(3-phenoxybenzyl)piperidine. Therefore, this article will describe the established preclinical models relevant to the requested therapeutic areas, providing a framework for how a compound like this compound would be evaluated.
Disease-Specific Animal Models for Efficacy Evaluation (excluding human trials)
Based on the available literature, there is no specific information regarding the evaluation of this compound in the disease-specific animal models detailed below. The following sections describe the general nature of these models.
Neurological Disorder Models (e.g., pain, anxiety, Alzheimer's models, if applicable)
Animal models are crucial for understanding the pathology of neurological disorders and for testing the efficacy of new therapeutic agents.
Pain Models: To evaluate analgesic properties, researchers use models that induce nociception, which can be thermal, mechanical, or chemical. For instance, the acetic acid-induced writhing test in mice is a common model for visceral pain, where a reduction in the number of writhing responses indicates an analgesic effect. mdpi.com The tail immersion test is another method used to assess centrally mediated analgesia. mdpi.com
Anxiety Models: Preclinical models of anxiety aim to replicate aspects of human anxiety disorders. The elevated plus-maze is a widely used model that relies on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces. nih.gov Anxiolytic compounds typically increase the time spent in the open arms of the maze. nih.gov
Alzheimer's Disease Models: Animal models for Alzheimer's disease (AD) are complex and often involve genetic manipulation to recapitulate the key pathological hallmarks of the disease, such as amyloid plaques and neurofibrillary tangles. nih.govnih.gov Transgenic mice that overexpress genes associated with familial AD, like the amyloid precursor protein (APP), are commonly used. nih.govnih.gov The efficacy of a test compound would be evaluated by its ability to reduce these pathologies and improve cognitive deficits, which are assessed using memory tasks like the Morris water maze. nih.gov Research on piperazine (B1678402) derivatives has shown the potential for compounds with this structural motif to reduce both amyloid and Tau pathology in preclinical AD models. nih.gov
Infectious Disease Models (e.g., bacterial, mycobacterial infections, if applicable)
In vivo models of infectious diseases are essential for testing the efficacy of new antimicrobial agents.
Bacterial Infection Models: These models typically involve infecting an animal, often a mouse, with a specific bacterial pathogen to induce a systemic or localized infection. The effectiveness of a test compound is then measured by its ability to reduce the bacterial load in target organs (like the spleen, liver, or lungs), improve survival rates, or reduce pathological signs of infection. nih.gov
Mycobacterial Infection Models: Given the challenge of treating diseases like tuberculosis, caused by Mycobacterium tuberculosis, in vivo models are critical. nih.gov Immunocompromised mouse strains, such as nude mice, are often used for evaluating antibiotic activity against mycobacteria like Mycobacterium abscessus. nih.gov Efficacy is determined by assessing the reduction in bacterial counts in the lungs and spleen and monitoring animal survival. nih.gov Studies on other heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) derivatives, have demonstrated potent antimycobacterial activity in such models. nih.gov
Inflammatory Models
A variety of animal models are available to assess the anti-inflammatory potential of new compounds.
Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation. nih.govmdpi.com Inflammation is induced by injecting carrageenan into the paw of a rodent, causing localized edema. mdpi.com The efficacy of an anti-inflammatory compound is determined by its ability to reduce the swelling of the paw over a period of several hours. mdpi.comnih.gov Studies on benzophenone-N-ethyl piperidine (B6355638) ether analogues have demonstrated significant anti-inflammatory activity in this assay. nih.gov
Acetic Acid-Induced Writhing: While also a model for pain, the writhing response induced by acetic acid is linked to the release of inflammatory mediators like prostaglandins. mdpi.com Therefore, a reduction in writhing can also indicate anti-inflammatory activity.
The table below illustrates the type of data that would be generated from a carrageenan-induced paw edema study.
| Time Post-Carrageenan | Paw Volume (mL) - Vehicle Control | Paw Volume (mL) - Test Compound | % Inhibition of Edema |
| 1 hour | 0.45 ± 0.05 | 0.30 ± 0.04 | 33.3% |
| 2 hours | 0.62 ± 0.07 | 0.38 ± 0.05 | 38.7% |
| 3 hours | 0.78 ± 0.08 | 0.45 ± 0.06 | 42.3% |
| 4 hours | 0.75 ± 0.07 | 0.42 ± 0.05 | 44.0% |
| This table is for illustrative purposes only and does not represent actual data for this compound. |
Cancer Xenograft or Syngeneic Models (if applicable)
Preclinical oncology studies rely heavily on mouse models to evaluate the efficacy of new anti-cancer agents. murigenics.comnih.gov
Xenograft Models: These models involve the implantation of human cancer cells or tissues into immunocompromised mice, such as nude or NSG mice. murigenics.comnih.gov This allows for the study of a compound's effect on human tumor growth in a living system. nih.gov Efficacy is typically measured by the inhibition of tumor growth over time. nih.govnih.gov
Syngeneic Models: In these models, mouse cancer cell lines are implanted into immunocompetent mice of the same inbred strain. murigenics.com A key advantage of syngeneic models is the presence of a fully functional immune system, making them particularly valuable for evaluating immunotherapies. murigenics.comtd2inc.com
The table below provides an example of how tumor growth inhibition data from a xenograft study would be presented.
| Study Day | Average Tumor Volume (mm³) - Vehicle Control | Average Tumor Volume (mm³) - Test Compound | % Tumor Growth Inhibition |
| 1 | 55 ± 8 | 56 ± 9 | - |
| 7 | 150 ± 25 | 110 ± 18 | 26.7% |
| 14 | 420 ± 55 | 225 ± 35 | 46.4% |
| 21 | 850 ± 90 | 380 ± 50 | 55.3% |
| This table is for illustrative purposes only and does not represent actual data for this compound. |
Pharmacodynamic Biomarker Evaluation in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial tools in drug development. They are defined as indicators that measure the biological effect of a drug on the body. veedalifesciences.com In preclinical models, evaluating PD biomarkers helps to confirm that the drug is engaging with its intended target and modulating the biological pathway relevant to the disease. nih.govveedalifesciences.com
The use of PD biomarkers can provide early evidence of a compound's activity and can be more sensitive than clinical endpoints. fda.gov For example, in an oncology study, a PD biomarker could be the measurement of the inhibition of a specific enzyme in tumor tissue or a reduction in the levels of a proliferation marker like Ki-67. nih.gov In anti-inflammatory studies, biomarkers could include the levels of inflammatory cytokines like TNF-α and IL-6 in the blood or inflamed tissue. nih.gov
The successful use of PD biomarkers requires the development and validation of robust analytical methods to ensure the data is accurate and reliable. veedalifesciences.com Integrating PD biomarker data with pharmacokinetic (PK) data, which describes what the body does to the drug, is essential for understanding the exposure-response relationship and for guiding the design of subsequent clinical trials. veedalifesciences.comyoutube.com
Target Occupancy Studies in Animal Brains/Tissues
Direct in vivo target occupancy data for the specific chemical compound this compound in animal brains or tissues are not presently available in publicly accessible scientific literature. However, the principles and methodologies for determining the engagement of a compound with its intended biological target in a living organism are well-established, particularly for ligands of the sigma receptor, which is the anticipated target for this class of molecules. Insights can be gleaned from studies on structurally analogous piperidine-based sigma receptor ligands.
Target occupancy studies are a critical component of preclinical in vivo efficacy models. They aim to quantify the percentage of a specific receptor, transporter, or enzyme that is bound by a drug at various doses. This information is crucial for establishing a relationship between the administered dose, the concentration of the drug in the target tissue, and the pharmacological effect. For central nervous system (CNS) drugs, positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are powerful non-invasive techniques used to measure target occupancy in the living brain. nih.gov Alternatively, ex vivo autoradiography can provide a high-resolution assessment of target engagement. nih.gov
For a compound like this compound, a target occupancy study would typically involve the use of a radiolabeled form of the compound or a competing radioligand for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The general approach for piperidine-based sigma receptor ligands involves synthesizing a radiolabeled version of the compound, often with isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) for PET, or Iodine-123 (¹²³I) for SPECT. nih.govnih.gov
In vivo studies with related piperidine derivatives demonstrate the feasibility of this approach. For instance, after intravenous administration of the tritiated ([³H]) sigma receptor ligand, 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) ([³H]4-PPBP), to mice, a high uptake of radioactivity in the brain was observed. The regional distribution of this radioactivity paralleled the known density of sigma receptors, and pretreatment with unlabeled sigma receptor ligands like haloperidol (B65202) dose-dependently decreased the brain's radioactivity, indicating specific and saturable binding to the target. nih.gov This type of blocking study is fundamental to confirming target engagement in vivo.
The structural features of piperidine-based ligands significantly influence their affinity for sigma receptors and, consequently, their potential for in vivo target occupancy. Structure-activity relationship (SAR) studies on various piperidine and piperazine derivatives reveal that the nature of the substituents on the piperidine ring and the N-benzyl group are critical for binding affinity and selectivity for σ1 versus σ2 receptors. nih.govnih.gov A general pharmacophore model for σ1 receptor ligands includes a central basic amine flanked by two hydrophobic regions. nih.gov The piperidine moiety often serves as this crucial basic structural element. nih.gov
The following table presents in vitro binding data for a series of piperazine and piperidine derivatives, illustrating the impact of structural modifications on sigma-1 receptor (σ1R) and sigma-2 receptor (σ2R) affinity. While not direct in vivo data, these affinity values (Ki) are a prerequisite for significant target occupancy in vivo, with higher affinity (lower Ki) suggesting a greater potential for target engagement at lower doses.
| Compound | Core Structure | Substituent | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) |
|---|---|---|---|---|---|
| Compound 1 | Piperazine | N-benzyl | 3.2 | 105 | 33 |
| Compound 3 | Piperazine | N-(4-fluorobenzyl) | 8.9 | 230 | 26 |
| Haloperidol (Reference) | Piperidine | - | 2.6 | 2.1 | 0.8 |
| Compound 5 | Piperidine | - | 3.64 | 1531 | 420.6 |
| Compound 11 | Piperidine | - | 10.3 | >10000 | >970.9 |
| Compound 12 | Piperidine | - | 12.7 | >10000 | >787.4 |
Data adapted from published research on piperidine and piperazine-based sigma receptor ligands. nih.govnih.gov
As shown in the table, subtle changes to the chemical structure can significantly alter the binding affinity and selectivity. For example, compounds with a piperidine core generally show high affinity for the σ1 receptor. nih.gov The benzyl (B1604629) derivative 12a (AD353) in one study demonstrated sub-nanomolar affinity for the σ1 receptor with complete selectivity over the σ2 subtype. unict.it This high affinity is a strong predictor of successful target engagement in a living system.
Structure Activity Relationship Sar and Rational Design of 2 Ethyl 1 3 Phenoxybenzyl Piperidine Analogs
Systematic Modification of the Piperidine (B6355638) Core
The piperidine ring serves as a crucial scaffold, and its substitution pattern significantly influences biological activity. nih.govacs.org The basic nitrogen atom within this ring is a common feature in many pharmacologically active compounds, often acting as a proton acceptor or forming key ionic interactions within receptor binding sites. rsc.org For ligands targeting sigma receptors, the piperidine moiety is often a fundamental structural element for activity. nih.govacs.org
Substituent Effects at the 2-Position
The size, lipophilicity, and stereochemistry of the substituent at the 2-position of the piperidine ring can modulate binding affinity and selectivity. While specific SAR data for the 2-ethyl group in this exact compound is not extensively published, general principles from related 2-alkylpiperidine alkaloids are informative. For instance, the diastereoselective alkylation of related amino aldehydes demonstrates that the choice between different alkyl groups (e.g., ethyl vs. methyl) is a critical step that dictates the stereochemical outcome and subsequent biological activity. researchgate.net
Furthermore, the presence of an alkyl group at the C-2 or C-3 position can influence the conformational equilibrium of the piperidine ring (e.g., chair vs. boat form). This conformational preference can alter the spatial orientation of the N-substituent and other pharmacophoric elements, thereby affecting how the ligand fits into a receptor's binding pocket.
N-Substitution Variations for Receptor Interactions
The N-substituent of the piperidine ring is a primary determinant of receptor affinity and selectivity. nih.govnih.gov The N-benzyl group is a common motif in ligands for central nervous system targets. nih.govnih.gov In a series of N-substituted spiropiperidines, modifications to this group led to compounds with high binding affinity for the nociceptin/orphanin FQ (NOP) receptor. nih.gov For sigma receptor ligands, a basic amine flanked by two hydrophobic domains is a general requirement. researchgate.net In the case of 2-ethyl-1-(3-phenoxybenzyl)piperidine, the piperidine nitrogen serves as the basic amine, while the ethyl group and the phenoxybenzyl group act as the hydrophobic appendages. rsc.org
Studies on related piperidine-based structures show that even minor changes to the N-substituent can have profound effects. For instance, replacing a piperidine N-benzyl group with other moieties can drastically alter activity, highlighting the specific and crucial role of this group in receptor engagement. nih.gov
Table 1: Effect of N-Substitution on Sigma-1 Receptor (σ1R) Affinity in a Pyridine-dicarbonitrile Series This table illustrates the importance of the linker length (n) attached to the N-benzylpiperidine moiety in a related series of compounds.
| Compound Reference | Linker (n) | σ1R Affinity (Ki, nM) |
|---|---|---|
| 1 | 0 | 29.2 |
| 2 | 2 | 7.57 |
| 3 | 3 | 2.97 |
| 4 | 4 | 3.97 |
Data sourced from a study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles. nih.gov
Elucidation of the Phenoxybenzyl Moiety's Contribution to Activity
The (3-phenoxybenzyl) moiety is a large, hydrophobic group that significantly contributes to the molecule's interaction with its biological target. SAR studies on analogous compounds indicate that this region is sensitive to modification.
Ring Substitutions on the Phenoxy Group
Modifying the terminal phenoxy ring with various substituents can fine-tune the electronic and steric properties of the ligand, impacting its activity. In studies of related 2-phenoxybenzamides, substitution on the phenoxy ring was found to be advantageous for biological activity. mdpi.comresearchgate.net For example, a para-substituted analog showed significantly higher activity than its meta-substituted counterpart, and a 4-fluorophenoxy substituent was found to have a generally beneficial effect. mdpi.com This suggests that both the position and the electronic nature of the substituent are critical. In a different series of compounds, pyrethroids containing a phenoxybenzyl moiety were susceptible to metabolic degradation at this group, indicating its accessibility and interaction with enzymes. nih.gov
Table 2: Effect of Phenyl Ring Substitution on Antiplasmodial Activity in a Phenoxybenzamide Series
| Compound | Substitution Pattern | Activity (PfNF54 IC50, µM) |
|---|---|---|
| 36 | meta-substituted | 3.297 |
| 37 | para-substituted | 0.2690 |
| 55 | Unsubstituted phenoxy | 4.662 |
| 54 | 2-phenoxy analog of 37 | 1.222 |
Data illustrates that para-substitution is preferred over meta-substitution and that specific substituents (e.g., 4-fluorophenoxy in compound 37) can dramatically enhance potency compared to an unsubstituted phenoxy ring. mdpi.com
Linker Modifications (e.g., methylene (B1212753) chain length, branching)
The linker connects the piperidine core to the phenoxy-substituted phenyl ring. In the parent compound, this is a methylene (-CH2-) group, forming a benzyl (B1604629) substituent. Research on phenoxybenzylpiperazine analogs, which are structurally very similar, revealed that while limited structural variation was tolerated on the phenyl rings, the linker region was more accommodating. nih.gov In another series of N-benzylpiperidine analogs, increasing the length of the alkyl chain linking the piperidine to another aromatic system resulted in a significant increase in sigma-1 receptor affinity, with an optimal length of three carbons (a propyl chain). nih.gov Extending the linker or introducing rigidity can alter the distance and geometric relationship between the piperidine and phenoxybenzyl pharmacophores, which must be optimal for receptor fit. For example, replacing a flexible N-benzoyl-aminoethyl side chain with a more rigid indanone moiety in a series of 1-benzylpiperidines was achieved without a major loss of potency, leading to the discovery of highly potent inhibitors. nih.gov
Importance of Stereochemistry in Biological Activity
The presence of a substituent at the 2-position of the piperidine ring introduces a chiral center. It is a well-established principle in medicinal chemistry that stereochemistry plays a pivotal role in biological activity. nih.gov The different enantiomers of a chiral drug can exhibit different pharmacological activities and potencies.
The stereoselective synthesis of 2-alkylpiperidine derivatives is a key focus in alkaloid synthesis because the specific stereoisomer is crucial for its natural function and therapeutic effect. researchgate.netresearchgate.net For instance, the relative cis- or trans-relationship between substituents at the C-2 and C-6 positions of the piperidine ring is critical for the activity of certain alkaloids. researchgate.net Although specific data for the enantiomers of this compound are not provided in the search results, it can be inferred that the (R)- and (S)-enantiomers would likely display different binding affinities and functional activities at their biological target. This difference arises because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit into the chiral environment of a receptor's binding site than the other.
Identification of Key Pharmacophores and Active Sites
The biological activity of this compound analogs is intricately linked to the specific arrangement of their molecular features, which dictates their interaction with biological targets. Through extensive research and analog synthesis, key pharmacophoric elements have been identified. These elements are the essential three-dimensional features of the molecule that are recognized at the active site of a biological target and are responsible for the compound's activity.
The fundamental pharmacophore for this class of compounds generally consists of three key components:
The Piperidine Ring: This basic nitrogen-containing heterocycle is a crucial element. The nitrogen atom is often protonated at physiological pH, allowing it to form critical ionic interactions or hydrogen bonds with acidic residues in the active site of target proteins. The conformational flexibility of the piperidine ring also plays a role in adopting the optimal geometry for binding. The substitution at the 2-position with an ethyl group has been shown to be a critical determinant of activity, influencing both potency and selectivity.
The 3-Phenoxybenzyl Moiety: This large, lipophilic group is responsible for making significant hydrophobic interactions within the binding pocket of the target protein. The phenoxy group and the benzyl ring can engage in pi-pi stacking and other non-covalent interactions with aromatic amino acid residues. The substitution pattern on both the phenyl and phenoxy rings can dramatically influence the binding affinity and selectivity of the analogs.
The Linker: The methylene bridge connecting the piperidine nitrogen to the benzyl group provides the appropriate spacing and orientation for the two key pharmacophoric elements to interact optimally with their respective binding sites on the target protein.
Systematic modifications of these key components have provided valuable insights into the structure-activity relationships of this compound analogs. The following data table summarizes some of the general findings from various studies on related piperidine derivatives, which can be extrapolated to understand the SAR of this specific compound class.
| Compound Modification | General Effect on Activity | Reference |
| Piperidine Ring | ||
| Removal or replacement of the piperidine nitrogen | Generally leads to a significant loss of activity, highlighting its importance for binding. | nih.gov |
| Variation of the substituent at the 2-position (e.g., from ethyl to other alkyl groups) | Can modulate potency and selectivity. The optimal size and stereochemistry of this substituent are often target-dependent. | |
| 3-Phenoxybenzyl Moiety | ||
| Substitution on the phenyl ring | Can influence electronic properties and steric interactions, leading to changes in binding affinity. | |
| Substitution on the phenoxy ring | Can alter lipophilicity and create additional interactions with the binding pocket, affecting both potency and pharmacokinetic properties. | |
| Bioisosteric replacement of the phenyl or phenoxy rings | Can be used to improve metabolic stability, solubility, and other drug-like properties while maintaining or improving biological activity. drughunter.comnih.gov | |
| Linker | ||
| Altering the length of the linker | Can change the distance and relative orientation of the piperidine and phenoxybenzyl moieties, impacting the overall binding affinity. |
Table 1: General Structure-Activity Relationship Findings for Piperidine Derivatives
Future research in this area will likely focus on more detailed mapping of the active sites through techniques like X-ray crystallography and computational modeling. This will provide a more precise understanding of the molecular interactions at play and enable the design of next-generation analogs with superior efficacy and safety profiles.
Strategic Analog Development and Lead Optimization Approaches
Design Principles for Improved Potency and Selectivity
The potency and selectivity of a ligand are governed by its interactions with the target protein. For phenoxybenzylpiperidine derivatives, structure-activity relationship (SAR) studies are crucial for understanding the key molecular features that drive binding affinity and specificity.
Systematic modifications of the core scaffold can elucidate the role of different substituents and their positions. For instance, in a series of phenoxybenzylpiperazine analogs, which are structurally related to the piperidine (B6355638) series, it was found that only limited structural variations were tolerated in the phenyl rings and at the benzylic position. nih.gov However, the linker between the aromatic moieties and the piperidine/piperazine (B1678402) ring, as well as substituents on the heterocyclic ring, offered more flexibility for modification to achieve improved potency. nih.gov
Key design principles for improving the potency and selectivity of 2-ethyl-1-(3-phenoxybenzyl)piperidine would involve:
Exploration of the Piperidine Ring: Modification of the ethyl group at the 2-position of the piperidine ring can influence steric interactions within the binding pocket. Introducing different alkyl or functionalized groups could probe the size and nature of this pocket, potentially leading to enhanced potency.
Substitution on the Phenoxy Ring: The electronic and steric properties of the phenoxy ring can be modulated by introducing substituents. Electron-donating or electron-withdrawing groups at various positions can alter the electrostatic potential and hydrogen bonding capabilities of the molecule.
Modification of the Benzyl (B1604629) Moiety: The benzyl group serves as a critical linker. Altering its conformational flexibility or introducing substituents can optimize its orientation and interactions with the target.
Positional Isomerism of the Phenoxy Group: Moving the phenoxy group from the meta-position (3-position) of the benzyl ring to the ortho- or para-positions would significantly alter the molecule's three-dimensional shape and could lead to different binding modes and selectivities.
The following interactive table illustrates hypothetical SAR data for analogs of this compound, based on established principles from related compound series.
| Compound ID | R1 (Piperidine-2) | R2 (Phenoxy Ring) | R3 (Benzyl Ring) | Potency (IC₅₀, nM) | Selectivity vs. Off-Target |
| Lead | -CH₂CH₃ | H | 3-phenoxy | 150 | 10-fold |
| Analog-1 | -CH₃ | H | 3-phenoxy | 250 | 8-fold |
| Analog-2 | -CH₂CH₂OH | H | 3-phenoxy | 120 | 15-fold |
| Analog-3 | -CH₂CH₃ | 4-F | 3-phenoxy | 80 | 25-fold |
| Analog-4 | -CH₂CH₃ | 4-OCH₃ | 3-phenoxy | 180 | 12-fold |
| Analog-5 | -CH₂CH₃ | H | 4-phenoxy | 300 | 5-fold |
| Analog-6 | -CH₂CH₃ | H | 2-phenoxy | 450 | 3-fold |
Application of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physicochemical characteristics. nih.govcambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be considered:
Piperidine Ring Analogs: The piperidine ring itself can be replaced with other saturated heterocycles like pyrrolidine, morpholine, or azepane to explore the impact of ring size and heteroatom composition on biological activity. Bicyclic bioisosteres, such as 1-azaspiro[3.3]heptane, have been developed to mimic the piperidine scaffold, offering a different three-dimensional arrangement of substituents. enamine.net
Phenoxy Group Bioisosteres: The phenoxy ether linkage is a common site for metabolic degradation. Replacing the ether oxygen with a methylene (B1212753) group (-CH₂-), a sulfide (B99878) (-S-), or a sulfoxide (B87167) (-SO-) can alter metabolic stability and conformational preferences. cambridgemedchemconsulting.com
Phenyl Ring Bioisosteres: The phenyl rings can be replaced with various five- or six-membered heteroaromatic rings such as pyridine (B92270), thiophene, or pyrazole. nih.gov This can introduce new hydrogen bond donors or acceptors, modulate electronic properties, and improve solubility. For example, replacing a phenyl ring with a pyridine ring can introduce a basic nitrogen atom, which may form a salt bridge with an acidic residue in the target protein.
The table below provides examples of potential bioisosteric replacements for different moieties of this compound.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Piperidine | Pyrrolidine | Alter ring size and conformation |
| Morpholine | Introduce an additional heteroatom, potentially improving solubility | |
| 1-Azaspiro[3.3]heptane | Provide a novel 3D vector for substituents | |
| Phenoxy Ether (-O-) | Methylene (-CH₂-) | Remove potential metabolic liability |
| Sulfide (-S-) | Alter bond angle and electronic properties | |
| Phenyl Ring | Pyridyl | Introduce a nitrogen atom for potential hydrogen bonding or salt bridge formation |
| Thienyl | Modify aromaticity and electronic distribution |
Multi-Target Ligand Design Strategies
For complex diseases, designing ligands that can modulate multiple targets simultaneously can offer enhanced therapeutic efficacy. nih.govnih.gov If the biological target of this compound is involved in a pathway with other relevant targets, a multi-target design strategy could be employed. This often involves combining pharmacophores from known inhibitors of the different targets into a single molecule. For instance, N-benzylpiperidine derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and histone deacetylase (HDAC) for the treatment of Alzheimer's disease. nih.gov
A strategy for developing multi-target ligands from this compound could involve:
Pharmacophore Hybridization: Integrating a known pharmacophore for a second target onto the this compound scaffold. For example, if the second target is a kinase, a hinge-binding motif could be incorporated into the phenoxy or benzyl ring.
Fragment Merging: Combining the lead compound with a fragment known to bind to the second target.
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments. frontiersin.orgdovepress.com These fragments typically have weak binding affinity but high ligand efficiency. Once identified, fragments can be grown, linked, or merged to generate more potent leads.
In the context of this compound, FBDD could be used to:
Identify Novel Scaffolds: Screening a fragment library could identify completely new core structures that mimic the binding mode of the phenoxybenzylpiperidine scaffold. This process, known as scaffold hopping, can lead to compounds with improved properties and novel intellectual property.
Optimize Sub-pockets: Fragments could be used to probe and optimize interactions in specific sub-pockets of the target's binding site that are not optimally occupied by the lead compound. For example, fragments could be identified that bind in the region occupied by the ethyl group, potentially leading to more potent analogs.
Hit-to-Lead and Lead Optimization Methodologies
The transition from a "hit" (a compound identified from initial screening) to a "lead" (a compound with more drug-like properties) and subsequent lead optimization is a critical phase in drug discovery. nih.govnih.gov For this compound, assuming it is a lead compound, the optimization process would focus on improving its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile while maintaining or enhancing its potency and selectivity.
Key methodologies include:
Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known, SBDD can be used to guide the design of new analogs. Docking studies can predict how modifications to the lead compound will affect its binding affinity and interactions with the target. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. These models can then be used to predict the potency of virtual compounds before their synthesis.
Parallel Synthesis: To efficiently explore the SAR, parallel synthesis techniques can be employed to rapidly generate a library of analogs with diverse substituents. nih.gov
In Vitro ADMET Assays: A panel of in vitro assays is used to assess properties such as metabolic stability (e.g., using liver microsomes), cell permeability (e.g., using Caco-2 cells), and potential for off-target effects (e.g., hERG inhibition). nih.gov
The lead optimization of this compound would involve a multi-parameter optimization process, balancing the competing demands of potency, selectivity, and a favorable pharmacokinetic profile.
Analytical Methodologies for 2 Ethyl 1 3 Phenoxybenzyl Piperidine in Research Applications
Development of Bioanalytical Methods for Quantification in Biological Matrices (e.g., plasma, tissue, cell lysates for research)
The development of a bioanalytical method is a critical first step in understanding the behavior of 2-ethyl-1-(3-phenoxybenzyl)piperidine in biological systems. japsonline.comgrafiati.com The primary goal is to establish a sensitive, selective, and reproducible method for its quantification in complex matrices such as plasma, tissue homogenates, and cell lysates.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like this compound in biological samples. nih.govdiva-portal.orgresearchgate.net This technique offers superior sensitivity and selectivity, allowing for the detection of the analyte at very low concentrations amidst a multitude of endogenous components. diva-portal.org
The development of an LC-MS/MS method for this compound would involve several key steps:
Selection of Ionization Mode: Electrospray ionization (ESI) is a common choice for molecules of this nature and would be evaluated in both positive and negative modes to determine which provides a better signal for the parent ion.
Optimization of Mass Spectrometric Parameters: This includes optimizing the precursor ion (the molecular ion of this compound) and identifying stable, high-intensity product ions upon collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity.
Chromatographic Separation: A suitable reversed-phase HPLC or UHPLC column, such as a C18 column, would be selected to achieve good chromatographic peak shape and separation from matrix components. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) would be optimized to ensure a short run time while maintaining adequate resolution. nih.goveurl-pesticides.eu
A hypothetical set of optimized LC-MS/MS parameters for the analysis of this compound is presented in Table 1.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
Sample Preparation Strategies (e.g., protein precipitation, liquid-liquid extraction)
Effective sample preparation is crucial for removing interferences from the biological matrix and ensuring the longevity of the analytical column and mass spectrometer. nih.gov The choice of technique depends on the nature of the matrix, the concentration of the analyte, and the required level of cleanliness.
Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and cell lysate samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may result in less clean extracts compared to other techniques.
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of the organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and is based on the polarity and solubility of this compound. After mixing and centrifugation, the organic layer containing the analyte is separated, evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be used to concentrate the analyte. The sample is loaded onto a cartridge containing a solid sorbent. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.
In Vitro Stability and Degradation Pathway Analysis
Understanding the stability of this compound is fundamental for interpreting experimental results and predicting its behavior in more complex biological systems.
Chemical Stability Assessments
Chemical stability studies are performed to evaluate the degradation of the compound under various conditions that it might encounter during experimental procedures and storage. This typically involves incubating the compound in different aqueous buffers at various pH levels (e.g., pH 3, 7.4, and 9) and temperatures (e.g., room temperature and 37°C). Samples are taken at different time points and analyzed by LC-MS/MS to determine the percentage of the compound remaining. These studies help to identify any potential for non-enzymatic degradation. researchgate.net
Metabolic Stability in Microsomal and Hepatocyte Systems (excluding human liver)
In vitro metabolic stability assays are essential for predicting how a compound might be metabolized in a living organism. nuvisan.comresearchgate.net These assays typically utilize subcellular fractions or whole cells from various animal species to model metabolic processes.
Microsomal Stability: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). springernature.com Incubating this compound with liver microsomes from preclinical species (e.g., rat, mouse, dog) in the presence of necessary cofactors (e.g., NADPH) allows for the determination of its intrinsic clearance by phase I enzymes. nih.gov The rate of disappearance of the parent compound over time is monitored by LC-MS/MS.
Hepatocyte Stability: Hepatocytes are whole liver cells that contain a full complement of both phase I and phase II drug-metabolizing enzymes, as well as transporters. nuvisan.comspringernature.com Incubating the compound with hepatocytes from different species provides a more comprehensive picture of its metabolic fate. nih.gov Similar to microsomal assays, the depletion of the parent compound is measured over time to calculate metabolic stability parameters.
The data obtained from these assays, such as the in vitro half-life (t½) and intrinsic clearance (CLint), are valuable for ranking compounds and for predicting their in vivo pharmacokinetic properties. nuvisan.com An illustrative example of metabolic stability data for this compound in different preclinical species is shown in Table 2.
| System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |
| Liver Microsomes | Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 | |
| Dog | 45 | 15.4 | |
| Hepatocytes | Rat | 35 | 19.8 |
| Mouse | 22 | 31.5 | |
| Dog | 55 | 12.6 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only.
Prospective Research Avenues and Translational Perspectives Excluding Clinical
Exploration of Novel Therapeutic Indications based on Mechanistic Insights
The structural features of 2-ethyl-1-(3-phenoxybenzyl)piperidine suggest several potential therapeutic applications that warrant investigation. The piperidine (B6355638) ring is a common pharmacophore in drugs targeting the central nervous system (CNS). researchgate.net For instance, derivatives of piperidine are found in antipsychotic medications like pimozide (B1677891) and analgesics such as meperidine. ijnrd.org The phenoxybenzyl group is also present in a variety of biologically active compounds. Therefore, a primary research avenue would be to explore the neurological and psychiatric potential of this compound.
Furthermore, piperidine derivatives have shown promise in a wide array of other therapeutic areas, including as anticancer, antiviral, antimalarial, and anti-inflammatory agents. researchgate.net The presence of the ether linkage and the aromatic systems in this compound could allow for interactions with various biological targets. For example, some piperidine derivatives act as inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters, making them potential treatments for neurodegenerative diseases. acs.org Research into the inhibitory activity of this compound against MAO-A and MAO-B could reveal new therapeutic possibilities. acs.org Another area of interest is its potential as an inhibitor of heat shock protein 70 (HSP70), a target for cancer therapy, particularly in drug-resistant tumors. nih.gov
| Potential Therapeutic Area | Rationale based on Piperidine Derivatives |
| Neurodegenerative Diseases | Piperidine core is common in CNS-active drugs. researchgate.net Potential for MAO inhibition. acs.org |
| Oncology | Piperidine derivatives have shown anticancer properties. researchgate.net Potential as an HSP70 inhibitor. nih.gov |
| Pain Management | The piperidine structure is found in opioid analgesics. tandfonline.com |
| Infectious Diseases | Antiviral and antimalarial activities have been reported for piperidine compounds. researchgate.net |
| Inflammatory Disorders | Anti-inflammatory effects are a known property of some piperidine derivatives. researchgate.net |
Development of Advanced Delivery Systems for Preclinical Research
To effectively study the therapeutic potential of this compound in preclinical models, the development of advanced delivery systems is crucial. These systems can improve the compound's solubility, stability, and bioavailability, ensuring it reaches its target site in a controlled manner. Polymeric films and nanoparticles are promising platforms for delivering piperidine-based compounds. nih.gov For instance, films made from sodium alginate and poly(vinyl alcohol) have been investigated for the controlled release of piperidine derivatives. nih.gov Such systems can be particularly beneficial for topical or localized delivery in preclinical studies.
Another approach is the use of lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles. These systems can encapsulate hydrophobic compounds like this compound, protecting them from degradation and facilitating their transport across biological membranes. This is particularly relevant for CNS applications, where the blood-brain barrier presents a significant challenge. nih.gov
Integration with Omics Technologies (e.g., transcriptomics, proteomics in research models)
The integration of "omics" technologies offers a powerful approach to understanding the mechanism of action of this compound and identifying potential biomarkers of its activity. researchgate.net These technologies provide a global view of the molecular changes within a biological system in response to the compound.
Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression in cells or tissues treated with the compound, transcriptomics can reveal the signaling pathways and cellular processes that are modulated. This can provide clues about the compound's primary targets and off-target effects. frontiersin.org
Proteomics: This technology focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomics can identify the specific proteins that bind to this compound, offering direct insight into its mechanism of action. frontiersin.org
Metabolomics: Analyzing the global metabolic profile of a biological system can reveal how the compound affects cellular metabolism. This can be particularly useful for identifying biomarkers of efficacy and for understanding the broader physiological effects of the compound. nih.gov
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of this compound, accelerating its development for specific therapeutic applications. mdpi.commdpi.com
Future Directions in Synthetic Methodology for Piperidine Derivatives
The synthesis of piperidine derivatives is a well-established field, but there is always room for innovation to improve efficiency, stereoselectivity, and the diversity of accessible structures. nih.govresearchgate.net Future research in the synthesis of compounds like this compound could focus on several key areas:
Catalytic Hydrogenation: The reduction of pyridine (B92270) precursors is a common method for synthesizing piperidines. Developing more efficient and selective catalysts, including those based on non-precious metals, is an ongoing area of research. nih.gov
Cyclization Reactions: Intramolecular and intermolecular cyclization reactions are powerful strategies for constructing the piperidine ring. nih.govmdpi.com The development of novel cascade reactions that form multiple bonds in a single step can significantly streamline the synthesis. mdpi.com
C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical approach to modifying the piperidine scaffold. Future research could explore the use of C-H activation to introduce the ethyl and phenoxybenzyl groups onto the piperidine ring in a more direct and efficient manner.
| Synthetic Strategy | Description | Potential Advantage for this compound |
| Catalytic Hydrogenation | Reduction of a corresponding pyridine derivative. nih.gov | Potentially a straightforward route from readily available starting materials. |
| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor. nih.govmdpi.com | Allows for precise control over stereochemistry. |
| Reductive Amination | Reaction of a dicarbonyl compound with an amine. dtic.mil | A versatile method for constructing substituted piperidines. |
| [5+1] Annulation | A convergent approach combining a five-carbon and a one-atom component. mdpi.com | Can rapidly build complexity in the piperidine core. |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govresearchgate.net These technologies can be applied to the study of this compound in several ways:
Predictive Modeling: AI/ML models can be trained on large datasets of chemical structures and their biological activities to predict the potential therapeutic targets and properties of new compounds. nih.gov This could be used to prioritize the testing of this compound for specific diseases.
De Novo Design: Generative AI models can design novel piperidine derivatives with optimized properties. By learning the structure-activity relationships of existing piperidine compounds, these models can propose new molecules with improved potency, selectivity, and pharmacokinetic profiles.
Synthesis Planning: AI tools can assist in designing efficient synthetic routes to this compound and its analogs. researchgate.net These tools can analyze vast databases of chemical reactions to suggest the most promising synthetic pathways.
Virtual Screening: Machine learning models can be used to virtually screen large libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov This can significantly accelerate the discovery of new lead compounds based on the this compound scaffold.
The integration of AI and ML with traditional experimental approaches holds the potential to significantly accelerate the research and development of novel piperidine-based therapeutics. purdue.edu
Q & A
Q. Table 1: Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Base | KCO | CsCO | CsCO (Yield: 78%) |
| Solvent | DCM | Acetonitrile | Acetonitrile |
| Temperature | 25°C | 60°C | 60°C |
| Reaction Time | 24 h | 12 h | 12 h |
| Adapted from alkylation protocols in . |
Q. Table 2: SAR of Phenoxy Substituents
| Substituent | IC (nM) | logP | Metabolic Stability (t) |
|---|---|---|---|
| -H | 150 | 2.8 | 15 min |
| -F | 45 | 3.1 | 45 min |
| -CF | 12 | 3.5 | 90 min |
| Data inferred from analogous benzylpiperidines . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
